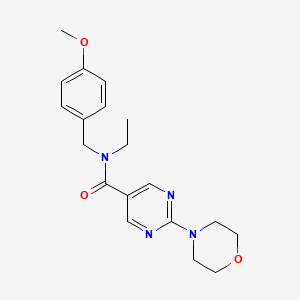![molecular formula C23H26ClN3O B3815506 (3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3815506.png)
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Descripción general
Descripción
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as benzylpiperidines and has been found to have a variety of biological effects.
Aplicaciones Científicas De Investigación
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In preclinical studies, it has been found to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of (3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It may also act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. It has also been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A in lab experiments is that it has been extensively studied and its effects are well-characterized. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on (3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic efficacy. Another area of interest is the investigation of its potential use in combination with other drugs or therapies, which may enhance its effects. Finally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
[3-benzyl-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O/c24-21-9-4-5-10-22(21)27-16-20(14-25-27)15-26-12-6-11-23(17-26,18-28)13-19-7-2-1-3-8-19/h1-5,7-10,14,16,28H,6,11-13,15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHONKFTJMIHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(N=C2)C3=CC=CC=C3Cl)(CC4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B3815430.png)
![3-methyl-N-(1-{1-[(4-pyridinylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B3815438.png)
![4-[(3',4',5'-trimethoxybiphenyl-2-yl)methyl]morpholine](/img/structure/B3815445.png)
![(3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3815468.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B3815474.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B3815478.png)
![(4-fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B3815488.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3815492.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3815497.png)
![N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide](/img/structure/B3815518.png)

![4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidin-2-yl]-3,5-dimethylisoxazole](/img/structure/B3815526.png)
![1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B3815533.png)
![5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3815535.png)